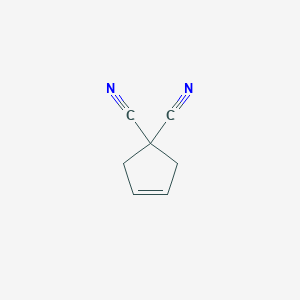
Cyclopent-3-ene-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent-3-ene-1,1-dicarbonitrile is an organic compound characterized by a cyclopentene ring with two nitrile groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopent-3-ene-1,1-dicarbonitrile can be synthesized through the reaction of diethyl cyclopent-3-ene-1,1-dicarboxylate with dichlorocarbene . This reaction typically involves the use of a strong base such as sodium hydride in an aprotic solvent like tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: Cyclopent-3-ene-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopent-3-ene-1,1-dicarboxylic acid.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclopent-3-ene-1,1-dicarboxylic acid.
Reduction: Cyclopent-3-ene-1,1-diamine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Cyclopent-3-ene-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopent-3-ene-1,1-dicarbonitrile largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the nitrile groups act as electrophilic centers, attracting nucleophiles and facilitating the formation of new bonds. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclopent-3-ene-1,1-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of nitriles.
Cyclopent-3-ene-1,1-diamine: Formed by the reduction of cyclopent-3-ene-1,1-dicarbonitrile.
Cyclopent-4-ene-1,3-diones: These compounds have a different ring structure and functional groups but share the cyclopentene core.
Uniqueness: this compound is unique due to the presence of two nitrile groups on the same carbon atom, which imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs.
Properties
CAS No. |
58920-81-3 |
|---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
cyclopent-3-ene-1,1-dicarbonitrile |
InChI |
InChI=1S/C7H6N2/c8-5-7(6-9)3-1-2-4-7/h1-2H,3-4H2 |
InChI Key |
TUTUTJQCFMRIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14613998.png)
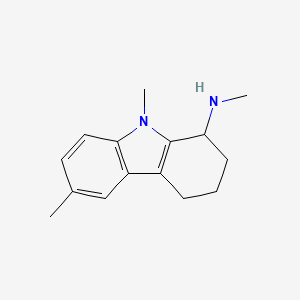

![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)



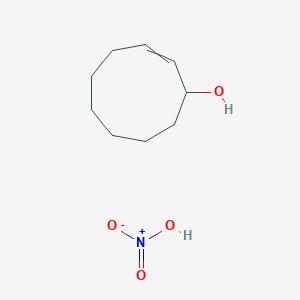
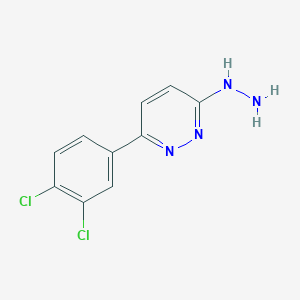
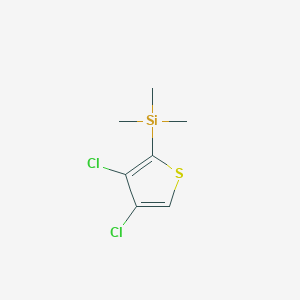
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
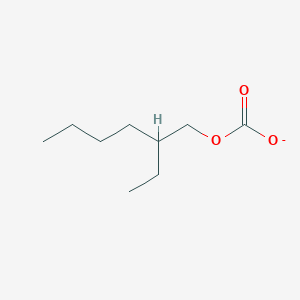
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
